1-Methyl-2-oxoimidazolidine-4-carboxylic acid structural analogue of pyroglutamic acid
1-Methyl-2-oxoimidazolidine-4-carboxylic acid structural analogue of pyroglutamic acid
An In-Depth Technical Guide to 1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A Structural Analogue of Pyroglutamic Acid
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of neuroactive compounds and peptide science, pyroglutamic acid (pGlu) holds a significant position. As a cyclic derivative of glutamic acid, it forms the N-terminus of several critical peptide hormones, such as Thyrotropin-Releasing Hormone (TRH) and Luteinizing Hormone-Releasing Hormone (LH-RH), protecting them from degradation by aminopeptidases.[1][2] Beyond its structural role, pyroglutamic acid is a key metabolite in the γ-glutamyl cycle, is involved in glutamate storage, and is explored for its nootropic, or cognitive-enhancing, potential.[3][4][5]
This guide focuses on a compelling structural analogue: (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid. This molecule, while sharing the core five-membered heterocyclic scaffold of pyroglutamic acid, introduces a cyclic urea (imidazolidinone) moiety in place of the lactam ring.[1] This substitution creates a unique physicochemical profile, altering hydrogen bonding capabilities, polarity, and potential biological interactions. Already recognized as a precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, this compound's independent biological significance is an area of growing interest.[1]
This technical guide offers researchers, scientists, and drug development professionals a comprehensive analysis of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid. We will dissect its structural relationship to pyroglutamic acid, detail its synthesis and characterization, explore its known and potential pharmacological activities, and provide robust experimental protocols for its evaluation, particularly concerning its potential as a nootropic agent.
Section 1: Comparative Molecular and Physicochemical Analysis
A foundational understanding of a molecule's potential begins with its structure and inherent chemical properties. The subtle yet significant differences between pyroglutamic acid and its methylated cyclic urea analogue dictate their behavior in biological systems.
Molecular Structure Comparison
Pyroglutamic acid is a lactam, formed by the internal cyclization of glutamic acid.[4] In contrast, 1-Methyl-2-oxoimidazolidine-4-carboxylic acid is a cyclic urea derivative. The primary distinction is the presence of a second nitrogen atom within the ring at position 1, which is also methylated. This transforms the carbonyl group from an amide (in the lactam) to a urea.
Caption: 2D structures of Pyroglutamic Acid and its analogue.
The implications of this structural shift are significant. The urea moiety in the analogue presents different hydrogen bond donor and acceptor patterns compared to the lactam in pyroglutamic acid. X-ray crystallography studies reveal that the carboxylic acid group of the analogue preferentially acts as a hydrogen bond donor, while the urea unit serves as an acceptor.[1][6] This distinct electronic and steric profile is expected to influence receptor binding and enzyme interactions.
Physicochemical Properties
The differing atomic compositions and structures result in distinct physicochemical properties, which are crucial for predicting pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Pyroglutamic Acid | 1-Methyl-2-oxoimidazolidine-4-carboxylic acid | Rationale for Difference |
| Molecular Formula | C₅H₇NO₃[4] | C₅H₈N₂O₃[1][7] | Addition of a nitrogen and a methyl group, with one extra hydrogen. |
| Molecular Weight | 129.11 g/mol [4] | 144.13 g/mol | Increased atomic mass from the additional N and CH₃ group. |
| Hydrogen Bond Donors | 2 | 2[1] | Both possess a carboxylic acid OH and a ring NH. |
| Hydrogen Bond Acceptors | 3 | 3[1] | Both have two carbonyl oxygens and one ring nitrogen. |
| Predicted XlogP | -1.3 | -1.0 | The N-methyl group slightly increases lipophilicity. |
| Crystal Structure | N/A | Orthorhombic, chiral space group P212121[1] | Detailed crystal structure has been resolved for the analogue. |
Section 2: Synthesis and Characterization
The availability of a pure, well-characterized compound is the prerequisite for any meaningful biological investigation. This section details the established synthetic route and analytical confirmation for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.
Synthesis Pathway
The analogue is efficiently synthesized in a single step from a commercially available starting material, (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1] The core of the reaction is the formation of the cyclic urea ring using phosgene as a carbonyl source.
Caption: Synthesis workflow for the target compound.
Detailed Synthesis Protocol
This protocol is adapted from established literature methods.[1][8]
Objective: To synthesize (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.
Materials:
-
(S)-2-amino-3-(methylamino)propionic acid hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
20% (w/w) Phosgene in toluene
-
Deionized water
-
Dowex 50WX2-100 ion exchange resin (H+ form)
-
Acetonitrile (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve (S)-2-amino-3-(methylamino)propionic acid hydrochloride (1.00 mmol) in deionized water (10 mL).
-
Cooling: Cool the stirred solution in an ice bath to 0°C.
-
Base Addition: Add sodium bicarbonate (10.0 mmol) to the cooled solution.
-
Phosgene Addition: Carefully and slowly add 20% phosgene in toluene (3.5 mmol). Caution: Phosgene is highly toxic. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Progression: Allow the ice bath to expire and the reaction mixture to slowly warm to room temperature. Continue stirring for 22 hours.
-
Purification: Pass the aqueous phase of the reaction mixture through a prepared column of Dowex 50WX2-100 ion exchange resin.
-
Elution: Elute the column with deionized water to collect the product.
-
Isolation: Lyophilize or carefully evaporate the aqueous eluate to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from acetonitrile to yield the pure (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.
Analytical Characterization
Confirmation of the structure and purity of the synthesized compound is achieved through a suite of standard analytical techniques as documented in the literature.[1][6]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in D₂O are used to confirm the chemical structure, including the presence of the N-methyl group and the integrity of the imidazolidinone ring.[1]
-
Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the N-H, C=O (urea and carboxylic acid), and C-N bonds.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the compound.[1]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the theoretical values for the molecular formula C₅H₈N₂O₃.[1]
-
Single-Crystal X-ray Diffraction: This definitive technique provides the precise three-dimensional arrangement of atoms in the crystal, confirming the molecular structure and stereochemistry.[1][6]
Section 3: Biological Activity and Therapeutic Potential
While pyroglutamic acid has a broad, if not fully understood, biological profile, its analogue is primarily known through its connection to the ACE inhibitor imidapril. However, its structural similarity suggests a wider potential.
Established Roles and Activities
-
Pyroglutamic Acid:
-
Metabolic Intermediate: It is a key component of the γ-glutamyl cycle, involved in the synthesis and degradation of glutathione, a primary cellular antioxidant.[4][5]
-
Neuroactivity: It may act as a storage form of glutamate and can oppose glutamate's actions in the brain.[3] Some studies suggest it can interfere with glutamate binding, though without causing significant neurotoxicity.[9][10]
-
Nootropic Supplement: L-pyroglutamic acid is marketed as a dietary supplement to support cognitive function.[3]
-
-
1-Methyl-2-oxoimidazolidine-4-carboxylic acid:
-
ACE Inhibitor Metabolite: It is a known precursor to, and a metabolite of, the hypertension drug imidapril.[1] This metabolic link confirms its biological relevance and systemic exposure in humans treated with imidapril.
-
Drug Scaffold: The core structure has been incorporated into synthetic drug candidates for a range of conditions, including pain, cancer, and hepatitis C, as evidenced by recent patents.[1][6] It has also been used as a scaffold for potent matrix metalloproteinase-13 (MMP-13) inhibitors.[11]
-
Hypothesized Nootropic Activity and Mechanism
The interest in 1-Methyl-2-oxoimidazolidine-4-carboxylic acid as a potential nootropic stems from its structural relationship to pyroglutamic acid and the broader class of racetam drugs (e.g., piracetam), which also feature a five-membered lactam ring. The hypothesis is that this analogue could modulate neuronal activity and enhance cognitive processes.
Potential mechanisms, extrapolated from its structure, could include:
-
Modulation of Glutamatergic System: Like pyroglutamic acid, it might interact with glutamate receptors or transporters, potentially fine-tuning excitatory neurotransmission.
-
Cholinergic System Interaction: Pyroglutamic acid is known to act on the cholinergic system, a key target for cognitive enhancement.[3] The analogue may share this property.
-
Enhanced Blood-Brain Barrier (BBB) Penetration: The N-methylation and cyclic urea structure may alter its lipophilicity and transport properties, potentially improving its ability to enter the central nervous system compared to the parent compound. Evaluating this is a critical first step.
Section 4: Proposed Experimental Evaluation Workflow
To validate the therapeutic potential of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid, particularly as a nootropic, a systematic, multi-tiered evaluation is required. This workflow combines computational prediction with in vitro validation, providing a robust, data-driven approach to assess its drug-like properties.
Caption: Multi-phase workflow for evaluating nootropic potential.
Protocol: In Silico Prediction of Blood-Brain Barrier Permeability
Causality: Before committing to resource-intensive in vitro experiments, computational models can provide a rapid and cost-effective prediction of a compound's ability to cross the BBB.[12][13][14] Key parameters like lipophilicity (LogP) and topological polar surface area (TPSA) are strong indicators of passive diffusion, while docking simulations can predict interactions with efflux transporters like P-glycoprotein (P-gp), a major obstacle to brain entry.
Methodology:
-
Structure Preparation: Obtain the 2D or 3D structure of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid in a suitable format (e.g., SDF, MOL2).
-
Property Calculation: Utilize computational software (e.g., SwissADME, Schrödinger Suite, MOE) to calculate key physicochemical properties:
-
Molecular Weight (MW)
-
LogP (a measure of lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Number of Hydrogen Bond Donors and Acceptors
-
-
BBB Score Prediction: Use integrated models within the software to generate a predictive BBB penetration score based on the calculated properties.
-
P-gp Substrate Prediction: Employ molecular docking simulations or machine learning-based classifiers to predict whether the compound is likely to be a substrate for the P-gp efflux pump.
-
Data Analysis: Compare the predicted values against established thresholds for CNS-active drugs (e.g., TPSA < 90 Ų, MW < 500 Da). A favorable profile would be characterized by adequate lipophilicity, low polar surface area, and a low probability of being a P-gp substrate.
Protocol: In Vitro P-glycoprotein (P-gp) ATPase Activity Assay
Trustworthiness: This protocol serves as a direct experimental validation of the in silico P-gp prediction. The assay is self-validating through the inclusion of positive and negative controls. P-gp utilizes the energy from ATP hydrolysis to efflux substrates. Therefore, compounds that interact with P-gp (as substrates or inhibitors) modulate its ATPase activity. An increase in ATPase activity suggests the compound is a P-gp substrate.[15]
Methodology:
-
Reagent Preparation: Prepare P-gp membrane vesicles, a reaction buffer (e.g., Tris-MES), ATP, and control compounds. Verapamil is typically used as a positive control (stimulator of ATPase activity), and sodium orthovanadate as a negative control (inhibitor).
-
Assay Setup: In a 96-well plate, add P-gp membranes to the reaction buffer.
-
Compound Addition: Add varying concentrations of the test compound (1-Methyl-2-oxoimidazolidine-4-carboxylic acid) and controls to the designated wells. Include a "basal" control with no compound.
-
Reaction Initiation: Add ATP to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 20-40 minutes).
-
Reaction Termination: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is typically done using a colorimetric method (e.g., with a malachite green reagent).
-
Data Analysis:
-
Subtract the phosphate released in the presence of the inhibitor (sodium orthovanadate) from all readings to determine P-gp-specific ATPase activity.
-
Plot the P-gp ATPase activity as a function of the test compound concentration.
-
A concentration-dependent increase in activity relative to the basal level indicates the compound is a P-gp substrate, providing crucial data on its potential for active efflux from the brain.
-
Conclusion and Future Directions
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid presents a compelling case for further investigation. It stands as a structurally precise analogue of the biologically significant pyroglutamic acid, differentiated by a methylated cyclic urea core. This modification imparts unique physicochemical properties and hydrogen bonding patterns that may translate into a novel pharmacological profile.
While its role as a metabolite of the ACE inhibitor imidapril is established, its potential as an independent bioactive agent, particularly in the realm of cognitive modulation, remains largely unexplored. The structural similarity to nootropic agents, combined with its confirmed presence in human metabolism, provides a strong rationale for the systematic evaluation outlined in this guide.
Future research should focus on:
-
Head-to-Head Assays: Directly comparing the neurochemical effects of 1-Methyl-2-oxoimidazolidine-4-carboxylic acid and pyroglutamic acid in relevant in vitro models, such as glutamate receptor binding assays and neuronal cell cultures.[9][10]
-
Metabolic Stability: Investigating its stability in liver microsomes and plasma to understand its pharmacokinetic profile independent of its prodrug, imidapril.
-
Scaffold for Drug Discovery: Leveraging the imidazolidinone-carboxylic acid scaffold, which has already shown promise for MMP inhibition, to design new classes of enzyme inhibitors or receptor modulators.[11]
By applying the rigorous analytical and experimental frameworks detailed herein, the scientific community can effectively elucidate the true potential of this intriguing molecule, moving it from a known metabolite to a candidate for novel therapeutic applications.
References
-
Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(2), M1835. [Link]
-
Wikipedia. (n.d.). Pyroglutamic acid. [Link]
-
Future Science. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Drug Discovery. [Link]
-
Grokipedia. (n.d.). Pyroglutamic acid. [Link]
-
Taylor & Francis Online. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]
-
Rupa Health. (n.d.). Pyroglutamic Acid. [Link]
-
Sik-Loo, C., et al. (2019). In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Journal of Pharmacy and Pharmacology. [Link]
-
ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from... [Link]
-
Taylor & Francis Online. (2019). Full article: In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. [Link]
-
Kumar, A., & Bachhawat, A. K. (2012). Pyroglutamic acid: throwing light on a lightly studied metabolite. Current Science, 102(2), 288-297. [Link]
-
ResearchGate. (n.d.). Structural formulae of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic... [Link]
-
de Mello, C. F., et al. (1995). Neurochemical effects of L-pyroglutamic acid. Neurochemical Research, 20(12), 1437-1441. [Link]
-
National Center for Biotechnology Information. (n.d.). L-Pyroglutamic Acid. PubChem Compound Database. [Link]
-
ResearchGate. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. [Link]
-
ResearchGate. (1995). Neurochemical effects of L-pyroglutamic acid. [Link]
-
Bentham Science. (n.d.). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]
-
Preprints.org. (2024). (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. [Link]
-
ACS Publications. (2024). Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Arkivoc. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]
-
ResearchGate. (2012). Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]
-
Frontiers. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]
-
PubChemLite. (n.d.). 1-methyl-2-oxoimidazolidine-4-carboxylic acid. [Link]
-
Prime Scholars. (n.d.). Synthesis of Stable Imidapril Hydrochloride. British Journal of Research. [Link]
-
BuyersGuideChem. (n.d.). tert-Butyl-(4S)-1-methyl-2-oxoimidazolidine-4-carboxylate. [Link]
-
Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211-1213. [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Link]
-
National Center for Biotechnology Information. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]
Sources
- 1. (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Pyroglutamic Acid | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 1-methyl-2-oxoimidazolidine-4-carboxylic acid (C5H8N2O3) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
